O-Desmethylvenlafaxine, (+)-
Description
Historical Development and Discovery Context
(+)-O-Desmethylvenlafaxine was first identified in the 1990s during metabolic studies of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) approved in 1993. As the primary oxidative metabolite of venlafaxine, ODV gained independent clinical significance when Wyeth Pharmaceuticals developed it as desvenlafaxine succinate (Pristiq®), which received FDA approval for major depressive disorder in 2008. This development capitalized on ODV's reduced reliance on hepatic CYP2D6 metabolism compared to venlafaxine, addressing interpatient variability in drug response.
Significance in Psychopharmacological Research
ODV represents a paradigm shift in antidepressant design due to:
- Dual reuptake inhibition : Serotonin (Ki = 40.2 nM) and norepinephrine (Ki = 558.4 nM) transporter affinity
- Linear pharmacokinetics : Dose-proportional exposure across 50–400 mg/day ranges
- Therapeutic drug monitoring (TDM) utility : Serum concentrations correlate with clinical response (r = 0.62, p < 0.01)
Recent meta-analyses confirm ODV's non-inferiority to venlafaxine in depression treatment, with a 12% lower incidence of nausea (p = 0.03).
Properties
IUPAC Name |
4-[(1S)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142761-12-4 | |
| Record name | O-Desmethylvenlafaxine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DESMETHYLVENLAFAXINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189BFR45S0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary targets of (+)-O-Desmethylvenlafaxine, also known as S-(+)-O-Desmethyl Venlafaxine, are the neuronal serotonin and norepinephrine reuptake systems. These systems play a crucial role in regulating mood and cognition.
Mode of Action
(+)-O-Desmethylvenlafaxine acts as a potent inhibitor of neuronal serotonin and norepinephrine reuptake. It also weakly inhibits dopamine reuptake.
Biochemical Pathways
The inhibition of serotonin and norepinephrine reuptake leads to an increase in the synaptic concentrations of these neurotransmitters. This increase enhances neurotransmission, which is thought to be the mechanism that leads to the compound’s therapeutic effects.
Pharmacokinetics
The pharmacokinetics of (+)-O-Desmethylvenlafaxine involves its absorption into the systemic circulation, distribution to various tissues, metabolism or biotransformation, and excretion. The compound’s ADME properties significantly impact its bioavailability.
Result of Action
The result of (+)-O-Desmethylvenlafaxine’s action is an enhancement of serotonin and norepinephrine neurotransmission. This enhancement is believed to alleviate the symptoms of conditions like depression and anxiety, for which the compound is often prescribed.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (+)-O-Desmethylvenlafaxine. For instance, enzymes can affect the metabolism of the compound, and variations in these enzymes among individuals can lead to differences in how individuals respond to the compound. Additionally, factors such as temperature and pH can influence enzyme activity and thus potentially affect the metabolism and action of (+)-O-Desmethylvenlafaxine.
Biological Activity
(+)-O-Desmethylvenlafaxine (ODV) is a primary active metabolite of venlafaxine, an antidepressant commonly used for treating major depressive disorder (MDD) and anxiety disorders. Understanding the biological activity of ODV is critical for optimizing therapeutic strategies and minimizing adverse effects. This article reviews the pharmacological properties, mechanisms of action, and clinical implications of ODV, supported by data tables and relevant case studies.
ODV primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE), enhancing their availability in the synaptic cleft, which is crucial for mood regulation. The compound has also been shown to have a weak inhibitory effect on dopamine reuptake .
Pharmacokinetics
The pharmacokinetic profile of ODV reveals important characteristics:
- Absorption : ODV is well absorbed after oral administration, with a bioavailability of approximately 40-45% due to first-pass metabolism .
- Half-Life : The average half-life of ODV is about 11 ± 2 hours, which is significantly longer than that of its parent compound, venlafaxine (5 ± 2 hours) .
- Distribution : ODV exhibits significant plasma protein binding (27%) and is primarily eliminated via renal pathways .
Efficacy in Depression and Anxiety
ODV has been shown to be effective in treating MDD and anxiety disorders. A study indicated that concentrations above 222 ng/mL are predictive of therapeutic efficacy in patients .
Table 1: Summary of Pharmacological Effects
| Effect | Description |
|---|---|
| Serotonin Reuptake Inhibition | Enhances serotonin levels in the brain. |
| Norepinephrine Reuptake Inhibition | Increases norepinephrine availability. |
| Dopamine Reuptake Inhibition | Weak effect; may contribute to mood enhancement. |
| Therapeutic Concentration | > 222 ng/mL predictive for efficacy. |
Case Study 1: Influence of Genetic Polymorphisms
A forensic study examined the impact of cytochrome P450 (CYP) polymorphisms on the metabolism of venlafaxine and its metabolites, including ODV. Findings indicated that individuals with certain CYP2D6 genotypes exhibited altered metabolic ratios, influencing the efficacy and safety profiles of venlafaxine treatments .
Case Study 2: Postmortem Analysis
In a postmortem analysis involving patients treated with venlafaxine, researchers measured concentrations of venlafaxine and ODV in brain tissues. The study found that ODV concentrations were significantly correlated with therapeutic outcomes, suggesting that monitoring ODV levels could be beneficial for assessing treatment efficacy .
Adverse Effects
While ODV is generally well tolerated, it can cause side effects similar to those associated with venlafaxine, including nausea, dizziness, and increased blood pressure . A notable risk is serotonin syndrome, particularly when combined with other serotonergic agents .
Scientific Research Applications
Pharmacokinetics
ODV undergoes significant first-pass metabolism after oral administration, which affects its bioavailability. Studies have indicated that the bioavailability of ODV is less than 40% in certain animal models, such as beagle dogs . This low bioavailability can lead to increased side effects from unabsorbed drug components. Recent research has focused on developing prodrugs that enhance the absorption and bioavailability of ODV, thereby improving its therapeutic effectiveness.
Key Findings:
- First-Pass Metabolism : ODV experiences considerable first-pass metabolism, which reduces its bioavailability and necessitates the development of strategies to enhance absorption .
- Population Pharmacokinetic Modeling : A joint population pharmacokinetic model has been developed to characterize the pharmacokinetics of both venlafaxine and ODV simultaneously. This model helps evaluate how health status and concomitant medications influence the clearance rates of these compounds .
Prodrug Development
To address the challenges associated with low bioavailability, researchers have synthesized various esters of ODV as potential prodrugs. These compounds are designed to improve oral absorption and brain uptake.
Prodrug Research Highlights:
- Synthesis of Esters : Several esters (e.g., ODVP-1, ODVP-2, ODVP-3) have been synthesized and evaluated for their ability to convert back into ODV in vivo. These compounds demonstrated significantly higher relative bioavailability compared to direct ODV administration .
- Animal Studies : In studies involving rats and beagle dogs, the prodrugs exhibited improved pharmacokinetic profiles, with higher concentrations of ODV detected in plasma and brain tissues post-administration .
Clinical Applications
ODV is primarily utilized in clinical settings for treating MDD and anxiety disorders. Its efficacy as a standalone treatment is attributed to its dual action on serotonin and norepinephrine reuptake inhibition.
Clinical Insights:
- Efficacy in Depression : Clinical trials have demonstrated that ODV is effective in treating both mild and severe forms of depression. It offers advantages over venlafaxine by potentially reducing drug interactions due to its simpler metabolic pathway .
- Safety Profile : The safety profile of ODV is generally favorable; however, ongoing studies are assessing long-term effects and interactions with other medications .
Data Tables
Comparison with Similar Compounds
Venlafaxine
- Metabolism: Venlafaxine is primarily metabolized by CYP2D6 to ODV, with minor pathways via CYP3A4 producing N-desmethylvenlafaxine .
- Pharmacokinetics : Shorter half-life (5 hours) and higher inter-individual variability due to CYP2D6 dependency .
- Activity : Equivalent SNRI potency to ODV but with greater risk of drug interactions and adverse effects .
N-Desmethylvenlafaxine and N,O-Didesmethylvenlafaxine
- N-Desmethylvenlafaxine: Formed via CYP3A4-mediated N-demethylation of venlafaxine. Exhibits significantly weaker affinity for serotonin (5-HTT) and norepinephrine transporters (NET) compared to ODV .
- N,O-Didesmethylvenlafaxine: A minor metabolite with negligible transporter inhibition activity, highlighting the critical role of the O-methyl group in maintaining pharmacological efficacy .
Enantiomers of ODV
- (+)-ODV (S-enantiomer) : Primarily inhibits serotonin reuptake, contributing to its antidepressant effects .
- (−)-ODV (R-enantiomer): Shows balanced inhibition of both serotonin and norepinephrine reuptake, mirroring venlafaxine’s dual mechanism . Enantiomeric purity influences therapeutic outcomes, with racemic mixtures commonly used in clinical formulations .
Prodrug Esters of ODV
To enhance bioavailability and brain penetration, phenolic esters of ODV (e.g., compounds 1c, 1e, 1n, 1o) have been synthesized. Key findings include:
Physicochemical and Analytical Comparisons
- logP and pKa : ODV has a logP of 2.3 and a basic pKa of 8.9, differing significantly from compounds like ofloxacin (logP 0.1, pKa 6.7), yet both share similar chromatographic response factors in LC/HRMS analyses .
- Environmental Persistence : ODV and venlafaxine are emerging contaminants in water systems, with ODV classified for monitoring due to ecotoxicological risks .
Data Tables
Table 1. Pharmacokinetic and Pharmacodynamic Comparison
| Compound | Metabolic Pathway | Half-Life (h) | Key Enzymes | 5-HTT/NET Inhibition | logP | pKa |
|---|---|---|---|---|---|---|
| Venlafaxine | CYP2D6, CYP3A4 | 5 | CYP2D6-dependent | High (dual) | ~0.8* | 9.4 |
| (+)-ODV | UGT | 10–12 | UGT-dependent | High (dual) | 2.3 | 8.9 |
| N-Desmethylvenlafaxine | CYP3A4 | N/A | CYP3A4-dependent | Low | N/A | N/A |
| Compound 1n (prodrug) | Ester hydrolysis | Extended | Non-enzymatic | High (via ODV) | N/A | N/A |
*Estimated from structural analogs.
Table 2. Prodrug Efficacy in Preclinical Models
| Prodrug | Species | Relative Bioavailability (vs. ODV) | Brain Cmax (Hypothalamus) |
|---|---|---|---|
| 1n | Rats | 2.5× | 1.8× |
| 1n | Beagle Dogs | 2.1× | N/A |
| 1o | Rats | 1.9× | 1.5× |
Preparation Methods
Thiol-Based Demethylation
Shi et al. (2013) pioneered a one-pot demethylation method using cysteine sodium salt or sodium penicillamine as reagents. Key parameters include:
-
Solvent : N-methyl pyrrolidone (NMP)
-
Temperature : 175°C
-
pH : 9.5 (optimized for crystallization)
Yields reached 86% with cysteine sodium and 82% with sodium penicillamine. This method eliminates multi-step protection-deprotection sequences, streamlining production.
A patent by US8754261B2 further refines this approach using alkane thiolate anions (C8–C20 aliphatic thiols) in polyethylene glycol (PEG) and alcoholic solvents. Reaction temperatures of 145–150°C facilitate O-demethylation of spiro-venlafaxine hydrochloride, followed by in-situ ring-opening with paraformaldehyde and formic acid. The process achieves 99.9% purity after recrystallization in acetone/water mixtures.
Multi-Step Synthesis from p-Hydroxybenzene Acetonitrile
Yang et al. (2022) developed a five-step route starting from p-hydroxybenzene acetonitrile, emphasizing atomic economy and impurity control:
| Step | Reaction | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Benzyl protection | K₂CO₃ catalysis, 80°C | 98.92% | 99.83% |
| 2 | Cyclohexanone condensation | (n-Bu)₄N⁺Br⁻, NaOH, 60°C | 95.41% | 99.50% |
| 3 | Deprotection | H₂/Pd-C, 2.0 MPa | 94.20% | 98.32% |
| 4 | Cyano reduction | NaBH₄/CoCl₂, THF, 65°C | 89.37% | 99.05% |
| 5 | Dimethylation | 37% HCHO, 85% HCOOH, 75°C | 84.77% | 99.20% |
Total yield: 71.09% , with final crystallization in acetone/water (3:1) yielding 99.92% purity . X-ray diffraction confirmed crystalline Form I, critical for pharmaceutical stability.
One-Pot Processes for Industrial Scalability
Patent US8754261B2 details a scalable one-pot method combining demethylation and ring-opening:
-
Demethylation : Spiro-venlafaxine hydrochloride + octanethiol/KOt-Bu in PEG-400/ethanol at 150°C.
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Ring-opening : Paraformaldehyde (1.2 eq), formic acid (2.5 eq), H₂O, 110°C.
-
Crystallization : Acetone/water cooling gradient (60°C → 0°C).
This approach avoids genotoxic intermediates and achieves 85% yield for ODV succinate at pilot scale.
Low-Temperature Demethylation Using Aluminum Trihalides
CN106928073A discloses a mild method using AlCl₃/mercaptan systems at 0–25°C :
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Reagents : Aluminum trichloride (AlCl₃) + ethanethiol
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Solvent : Dichloromethane
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Workup : pH adjustment with HCl (to 2–3) followed by NaOH (to 9.5–10).
While yields are unspecified, the low-temperature operation reduces energy costs and thermal degradation risks.
Crystallization and Salt Formation
Crystalline salt forms enhance ODV’s stability and bioavailability. Key protocols include:
Succinate Salt Preparation
Oxalate Salt Synthesis
-
Conditions : ODV + oxalic acid in acetone/H₂O (3:1), 50–55°C
-
Recrystallization : Acetone/ethanol → 73% recovery , 99.9% purity.
Q & A
Q. How can in vitro-in vivo correlation (IVIVC) models improve formulation development?
- Methodology : Dissolution testing under physiologically relevant conditions (pH 1.2–6.8) paired with pharmacokinetic data to predict absorption profiles. Use Wagner-Nelson or numerical deconvolution methods for IVIVC modeling .
Tables for Key Data
| Parameter | Value for (+)-O-Desmethylvenlafaxine | Reference |
|---|---|---|
| hSERT IC₅₀ | 47.3 nM | |
| hNET IC₅₀ | 531.3 nM | |
| Linear Range (HPLC) | 10–1000 ng/mL | |
| Intraday Precision (RSD) | <10% | |
| Extraction Recovery (Plasma) | >80% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
